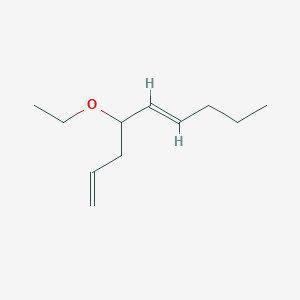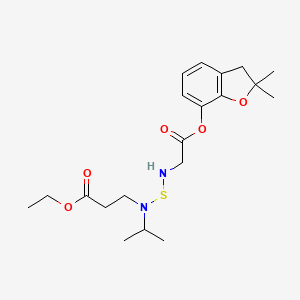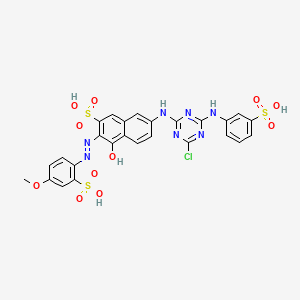
7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps:
-
Diazotization: : The process begins with the diazotization of 4-methoxy-2-sulphoaniline. This involves treating the aniline derivative with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt formed is then coupled with 4-hydroxy-3-naphthalenesulphonic acid in an alkaline medium to form the azo compound.
-
Triazine Ring Formation: : The azo compound is then reacted with 4-chloro-6-((3-sulphophenyl)amino)-1,3,5-triazine under controlled conditions to form the final product. This step often requires precise pH control and temperature regulation to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over reaction parameters. Continuous monitoring of temperature, pH, and reactant concentrations is crucial to maintain consistency and quality. The final product is usually purified through filtration, washing, and drying processes to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles like amines, thiols, or alcohols under mild to moderate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model azo dye for studying the kinetics and mechanisms of azo coupling reactions. It also serves as a standard for testing the efficiency of various dyeing processes and the stability of dyes under different environmental conditions.
Biology
In biological research, this compound is used as a staining agent for various biological tissues and cells. Its ability to bind selectively to certain cellular components makes it useful in histological studies and microscopy.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential use in drug delivery systems and as diagnostic agents due to their ability to bind to specific biological targets.
Industry
Industrially, this compound is widely used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for coloring synthetic fibers. It is also used in the production of inks, plastics, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo and triazine groups. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The triazine ring enhances the stability and binding properties of the compound, allowing it to form strong interactions with various substrates.
Molecular Targets and Pathways
In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2-sulphonic acid: Similar structure but lacks the sulphophenyl group on the azo moiety.
7-((4-Chloro-6-((3-carboxyphenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar structure but with a carboxyphenyl group instead of a sulphophenyl group.
Uniqueness
The presence of both sulphophenyl and methoxy groups in the azo moiety, along with the triazine ring, gives this compound unique properties in terms of solubility, stability, and binding affinity. These features make it particularly useful in applications requiring high stability and strong interactions with substrates.
This detailed overview provides a comprehensive understanding of 7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
59641-46-2 |
|---|---|
Molecular Formula |
C26H20ClN7O11S3 |
Molecular Weight |
738.1 g/mol |
IUPAC Name |
7-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H20ClN7O11S3/c1-45-16-6-8-19(20(12-16)47(39,40)41)33-34-22-21(48(42,43)44)10-13-9-15(5-7-18(13)23(22)35)29-26-31-24(27)30-25(32-26)28-14-3-2-4-17(11-14)46(36,37)38/h2-12,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H2,28,29,30,31,32) |
InChI Key |
SYUMGWWSOBXIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


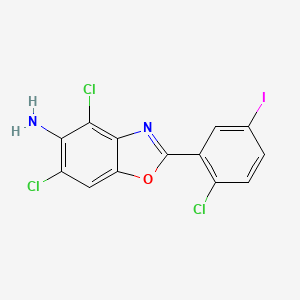
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
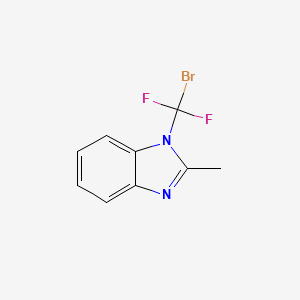

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-](/img/structure/B15348740.png)
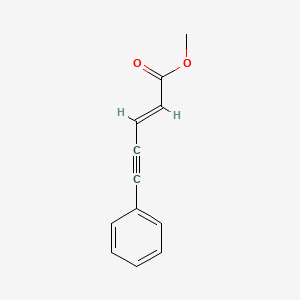
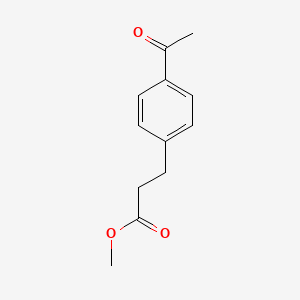

![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)

